1-cyclopentyl-4-(propylsulfonyl)piperazine
Description
1-cyclopentyl-4-(propylsulfonyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a cyclopentyl group attached to one nitrogen atom and a propylsulfonyl group attached to the other nitrogen atom. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Properties
IUPAC Name |
1-cyclopentyl-4-propylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-2-11-17(15,16)14-9-7-13(8-10-14)12-5-3-4-6-12/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOBLDRRVJEYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-4-(propylsulfonyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative .
Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the sulfonyl group.
Substitution: Substituted piperazine derivatives with different functional groups replacing the sulfonyl group.
Scientific Research Applications
1-cyclopentyl-4-(propylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety, which is present in many pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety can act as a hydrogen bond donor or acceptor, facilitating interactions with biological receptors. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-cyclopentyl-4-(propylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-cyclopentyl-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.
1-cyclopentyl-4-(ethylsulfonyl)piperazine: Similar structure but with an ethylsulfonyl group instead of a propylsulfonyl group.
1-cyclopentyl-4-(butylsulfonyl)piperazine: Similar structure but with a butylsulfonyl group instead of a propylsulfonyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Biological Activity
1-Cyclopentyl-4-(propylsulfonyl)piperazine is a member of the piperazine family, characterized by a six-membered ring containing two nitrogen atoms. This compound features a cyclopentyl group attached to one nitrogen and a propylsulfonyl group on the other. Piperazine derivatives are widely recognized for their diverse biological activities, making them valuable in medicinal chemistry.
Chemical Structure
The structural formula for this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves cyclization reactions of 1,2-diamine derivatives with sulfonium salts. One approach includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate under basic conditions, leading to the formation of protected piperazines, which can be deprotected to yield the desired product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested on MCF-7 breast cancer cells and showed an IC50 value of approximately 5.56 µM, indicating its potential as an antitumor agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.56 |
| K562 (Leukemia) | >100 |
These results highlight the compound's selective cytotoxicity towards specific cancer cell lines, warranting further investigation into its mechanisms of action .
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The piperazine moiety can act as a hydrogen bond donor or acceptor, facilitating binding to biological receptors or enzymes. This interaction may modulate enzymatic activity or receptor signaling pathways, leading to its observed antimicrobial and anticancer effects .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was administered to cultures of Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent reduction in bacterial viability, supporting its potential use in treating bacterial infections.
Case Study 2: Cancer Cell Viability
A series of experiments were conducted using MCF-7 breast cancer cells treated with varying concentrations of the compound. The results demonstrated a significant decrease in cell viability at concentrations above 5 µM, suggesting that this compound may induce apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
